molecular formula C24H26FN3O5S B2495536 ethyl 4-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate CAS No. 686743-85-1

ethyl 4-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate

Cat. No. B2495536
M. Wt: 487.55
InChI Key: ZCJJIELDXIBRTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar complex molecules involves multi-step reactions, typically starting from simpler aromatic compounds or heterocycles. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involves a condensation reaction between carbamimide and 3-fluorobenzoic acid, indicating a similar approach could be applied to our target molecule (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's physical and chemical behavior. X-ray diffraction studies are a common method to determine the crystal structure, as seen with 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, providing detailed insights into molecular conformation and interactions (Faizi et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds often involve interactions with biological targets, leading to specific biological activities. For instance, the antibacterial activities of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives illustrate how modifications in the chemical structure can impact biological efficacy (Wu Qi, 2014).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular structure. These properties are essential for determining the compound's applicability in various formulations and its stability under different conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are pivotal for the compound's application in synthesis and its behavior in biological systems. The design and synthesis of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines demonstrate the strategic modifications to enhance receptor affinity and selectivity, showcasing the importance of understanding chemical properties in drug development (Borrmann et al., 2009).

Scientific Research Applications

Chemical Structure and Analysis

The study of the crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, reveals the conformation of molecules within the crystal and their interactions. This research contributes to understanding the molecular conformation and potential applications of similar chemical compounds in scientific research (Faizi, Ahmad, & Golenya, 2016).

Antibacterial Applications

The compound 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.) demonstrates broad antibacterial activity, indicating potential for use in systemic infections. This highlights the antimicrobial application of structurally related compounds, shedding light on their use in treating infections (Goueffon, Montay, Roquet, & Pesson, 1981).

Antimicrobial and Biological Activities

Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates reveals their potential in creating antimicrobial agents. These compounds, synthesized through multiple steps from ethyl piperazine-1-carboxylate, exhibit antimicrobial, antilipase, and antiurease activities, indicating their versatility in scientific research applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Analytical Derivatization in Liquid Chromatography

The development of a new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, for analytical derivatization in liquid chromatography demonstrates the utility of such compounds in enhancing detection sensitivity and specificity in analytical methods. This innovation is crucial for the analysis of various substances within scientific research (Wu et al., 1997).

Antituberculosis Activity

The synthesis and biological activity investigation of hybrid molecules containing thiazole and aminopiperidine structures show significant promise against Mycobacterium tuberculosis, with some compounds exhibiting promising antituberculosis activity. This research underscores the potential of these compounds in developing new treatments for tuberculosis, a critical area of medical research (Jeankumar et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed to minimize any potential risks.


Future Directions

Further research could explore the synthesis, properties, and potential applications of this compound. This might include developing more efficient synthesis methods, studying its reactivity under various conditions, or investigating its biological activity in more detail.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

ethyl 4-[2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O5S/c1-2-33-24(30)27-12-10-26(11-13-27)23(29)17-34(31,32)22-16-28(21-9-4-3-8-20(21)22)15-18-6-5-7-19(25)14-18/h3-9,14,16H,2,10-13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJJIELDXIBRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate

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